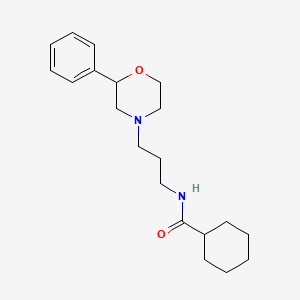![molecular formula C15H20FNO3S B2597984 (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2176152-46-6](/img/structure/B2597984.png)
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20FNO3S and its molecular weight is 313.39. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- The compound is involved in atom-transfer radical cyclizations, contributing to the synthesis of annulation products with carbonyl or exo-methylene functionality (Flynn, Zabrowski, & Nosal, 1992).
- It reacts with methanol and propylamine, leading to the replacement of the hydroxyl group by the methoxy and N-propylamine group, demonstrating its reactivity with nucleophilic reagents (Chlenov, Salamonov, & Tartakovskii, 1976).
Material Science Applications :
- The synthesis and characterization of sulfonated poly(arylene ether sulfone)s for proton exchange membranes in fuel cells have been explored using related chemical structures. These materials showed promising properties for polyelectrolyte membrane applications (Kim, Robertson, & Guiver, 2008).
- In another study, sulfonated block copolymers containing fluorenyl groups were synthesized for fuel-cell applications, demonstrating the compound's relevance in the development of high-performance materials (Bae, Miyatake, & Watanabe, 2009).
Pharmacology and Drug Design :
- Research on the gold(III) tetrachloride salt of L-cocaine, a compound structurally related to the one , has been conducted, which contributes to the understanding of molecular structures and bonding in pharmacologically active compounds (Wood, Brettell, & Lalancette, 2007).
- The synthesis of potential metabolites of brain imaging agents using related compounds was explored, indicating the compound's potential in developing diagnostic tools (Andersen, Wang, Thompson, & Neumeyer, 1997).
Catalysis :
- The compound has been used in the study of electrophilic fluorinating agents, which are critical in various organic synthesis processes (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).
- A research focused on the preparation of a novel N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives, highlighting its role in facilitating chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Structural Analysis and Crystallography :
- Structural elucidation of complex molecules, including those related to the compound , has been a significant area of study. For instance, the structure of a complex containing a related bicyclic azoalkane was determined, demonstrating the compound's relevance in understanding molecular interactions (Bakirci, Koner, & Nau, 2005).
Propiedades
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-10-7-11(16)3-6-15(10)21(18,19)17-12-4-5-13(17)9-14(8-12)20-2/h3,6-7,12-14H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWAPBHNTTXDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

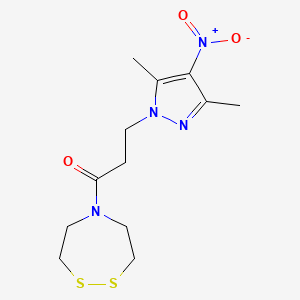

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)

![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)
![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)
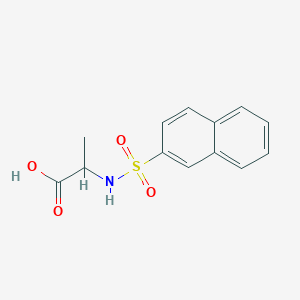
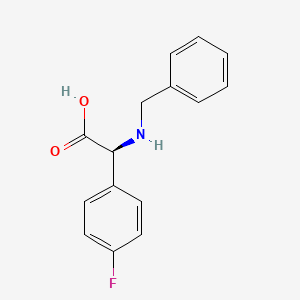
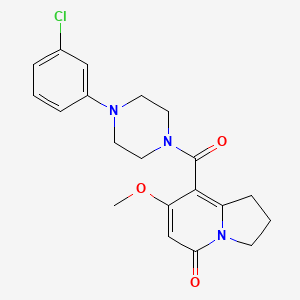
![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)

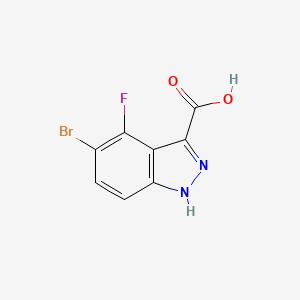
![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)
